3(2H)-Pyridazinone, 6-(aminomethyl)- is a heterocyclic compound characterized by a pyridazinone ring with an aminomethyl group at the 6-position. This compound, identified by the Chemical Abstracts Service number 84554-11-0, has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a versatile building block for the development of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
3(2H)-Pyridazinone, 6-(aminomethyl)- is classified under pyridazinones, which are derivatives of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. This compound is typically sourced from synthetic pathways involving pyridazinone derivatives and aminomethylating agents. Its classification falls within the broader category of heterocycles, which are compounds containing rings that include atoms other than carbon.
The synthesis of 3(2H)-Pyridazinone, 6-(aminomethyl)- commonly involves the reaction of pyridazinone derivatives with aminomethylating agents. One prevalent method is the interaction of 3(2H)-pyridazinone with formaldehyde and ammonia or primary amines under acidic or basic conditions. The reaction typically occurs in solvents such as ethanol or water, with temperatures maintained between 50-100°C to optimize yield and purity.
In industrial settings, continuous flow reactors are increasingly used to scale up production. These reactors allow for precise control over reaction conditions, enhancing both yield and purity. The incorporation of catalysts like Lewis acids can further improve reaction efficiency .
The molecular structure of 3(2H)-Pyridazinone, 6-(aminomethyl)- features a pyridazinone core with an aminomethyl substituent at the 6-position. The compound's molecular formula is CHNO, with a molar mass of approximately 164.16 g/mol. Key structural data includes:
3(2H)-Pyridazinone, 6-(aminomethyl)- can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 3(2H)-Pyridazinone, 6-(aminomethyl)- varies based on its application. In medicinal chemistry contexts, it may interact with biological targets such as enzymes or receptors. The presence of the aminomethyl group allows for the formation of hydrogen bonds or electrostatic interactions with target molecules, enhancing binding affinity and specificity.
For instance, studies have shown that this compound can modulate fatty acid-binding proteins, influencing various biological pathways and potentially leading to therapeutic effects.
Relevant data indicates that these properties make it suitable for various applications in both research and industrial settings .
3(2H)-Pyridazinone, 6-(aminomethyl)- has several notable applications:
Pyridazinone derivatives have established a prominent legacy in pharmaceutical development since their emergence in the mid-20th century. Early research focused on their cardiovascular effects, exemplified by compounds like zardaverine and imazodan, developed as phosphodiesterase III (PDE III) inhibitors with antiplatelet and cardiotonic properties [1]. The 1980s–1990s witnessed significant diversification, with the scaffold incorporated into antihypertensive agents (e.g., pimobendan) and later explored for CNS disorders, inflammation, and oncology [2] [10]. The intrinsic versatility of the pyridazinone core enabled its progression into diverse therapeutic areas, underpinned by over 190 patents and publications documenting novel derivatives annually [1]. Key milestones include the discovery of tricyclic pyridazinones (e.g., 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone) exhibiting dual anti-inflammatory and cardiovascular activities, highlighting the scaffold’s adaptability in structure-activity relationship (SAR) campaigns [10].
Table 1: Key Therapeutic Milestones of Pyridazinone Derivatives
Era | Therapeutic Area | Representative Compound | Primary Activity |
---|---|---|---|
1980s | Cardiovascular | Zardaverine | PDE III Inhibition / Cardiotonic |
1990s | Anti-inflammatory | Indolidan derivatives | TNF-α Suppression |
2000s | Antimicrobial | Compound 10h [5] | Anti-staphylococcal (MIC = 16 μg/mL) |
2010s–Present | Oncology / Neurodegenerative | Compound 5g [6] | AChE Inhibition (Kᵢ = 11.61 nM) |
The 3(2H)-pyridazinone core is a six-membered di-azaheterocycle featuring a lactam moiety (N1–C2=O) essential for its bioactivity. This scaffold exhibits distinct physicochemical properties:
These properties enable precise molecular recognition across diverse targets. For example, in acetylcholinesterase (AChE) inhibitors, the carbonyl interacts with catalytic triad residues (e.g., Ser203, His447), while the core’s planarity facilitates π-stacking with Trp86 [6]. In PDE4 inhibitors, the scaffold’s orientation allows simultaneous coordination with metal ions (e.g., Zn²⁺) and hydrophobic subpockets [9].
Table 2: Structural Features Dictating Target Engagement
Structural Feature | Biological Consequence | Target Example |
---|---|---|
Lactam Carbonyl | H-bond acceptance with catalytic residues | AChE Ser203 [6] |
N2–H Proton | H-bond donation to backbone carbonyls | PDE4B Gln443 [9] |
Aromatic π-System | Stacking with hydrophobic/phenylalanine residues | VEGFR-2 Phe1047 [5] |
C6 Substituent Vector | Projection into solvent-accessible regions | Customizable pharmacophore |
Functionalization at the C6 position of 3(2H)-pyridazinone is strategically significant due to its synthetic accessibility and direct influence on pharmacodynamics. The aminomethyl group (–CH₂NH₂) at this site serves as a versatile pharmacophoric motif owing to:
In antimicrobial pyridazinones, the aminomethyl group enhances membrane penetration via cation-pore interactions, exemplified by compound 10h (MIC = 16 μg/mL vs. S. aureus) [5]. For kinase inhibitors (e.g., VEGFR-2), it forms salt bridges with Asp1046, augmenting selectivity [5]. In Alzheimer’s therapeutics, derivatives like 5g leverage the amine for H-bonding with AChE’s peripheral anionic site (PAS), achieving Kᵢ values of 11.61 nM [6]. The aminomethyl group’s role as a cationic bioisostere further enables mimicry of natural substrates (e.g., choline in AChE) [6].
Table 3: Biological Impact of 6-Aminomethyl Functionalization
Therapeutic Area | Compound Example | Key Interaction | Biological Outcome |
---|---|---|---|
Antimicrobial | 10h [5] | Electrostatic attraction to teichoic acids | Disruption of Gram-positive cell walls |
Anticancer (VEGFR-2) | 17a [5] | Salt bridge with Asp1046 | GI₅₀ = 1.66 μM (HCT-116 cells) |
AChE Inhibition | 5g [6] | H-bonding with Tyr337 (PAS site) | Kᵢ = 11.61 ± 0.77 nM |
Anti-inflammatory | 4ba [9] | Coordination with PDE4B Gln443 | IL-8 suppression in macrophages |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7